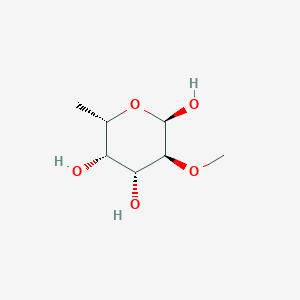![molecular formula C30H37N3O10 B10776505 2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple carboxyl groups and a phenylalanine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide typically involves the acylation of amino acids and peptides. One common method is the use of N-(3-carboxypropanoyl)-β-phenyl-α-alanine as a model compound. This involves esterification reactions where the carboxyl group of the succinic acid residue participates in the reaction .
Industrial Production Methods
Industrial production of this compound may involve high-performance liquid chromatography (HPLC) techniques to purify the final product. The use of preparative HPLC on an anion-exchange column has been reported for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: Substitution reactions can occur at the phenylalanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a model compound in studying esterification reactions and peptide synthesis.
Biology: Potential applications in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide involves its interaction with specific molecular targets. It may act on enzymes such as n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Carboxypropanoyl)-L-phenylalanine: Shares a similar structure but lacks the additional carboxymethyl and pentyl groups.
N-(3-Carboxypropanoyl)-N-hydroxycadaverine: Contains a hydroxy group instead of the phenylalanine moiety.
N-(3-Carboxypropanoyl)-L-norvaline: Another similar compound with a different amino acid backbone.
Uniqueness
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide is unique due to its complex structure, which includes multiple functional groups and a combination of amino acid residues
Propriétés
Formule moléculaire |
C30H37N3O10 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
2-(carboxymethoxy)-5-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid |
InChI |
InChI=1S/C30H37N3O10/c1-2-3-7-14-31-28(39)22(17-20-10-11-24(43-18-27(37)38)21(15-20)30(41)42)33-29(40)23(16-19-8-5-4-6-9-19)32-25(34)12-13-26(35)36/h4-6,8-11,15,22-23H,2-3,7,12-14,16-18H2,1H3,(H,31,39)(H,32,34)(H,33,40)(H,35,36)(H,37,38)(H,41,42)/t22-,23-/m0/s1 |
Clé InChI |
PUAJYWYRZTYQKS-GOTSBHOMSA-N |
SMILES isomérique |
CCCCCNC(=O)[C@H](CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O |
SMILES canonique |
CCCCCNC(=O)C(CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


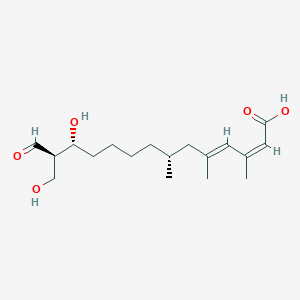
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
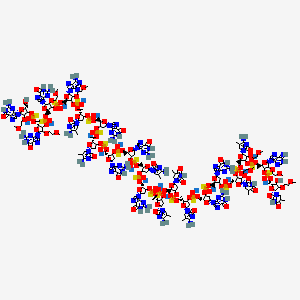
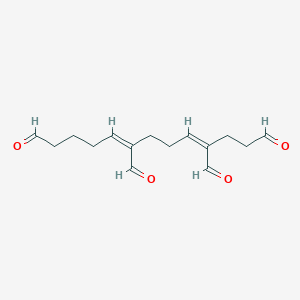
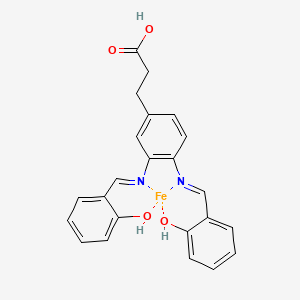

![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
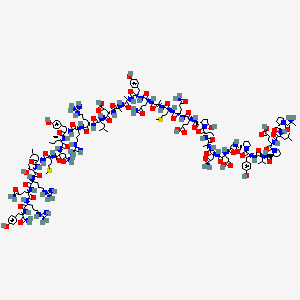
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
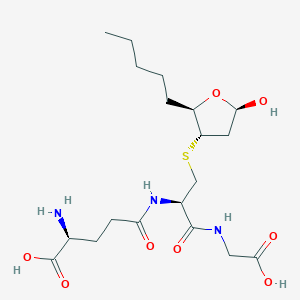

![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
